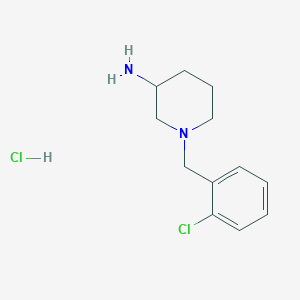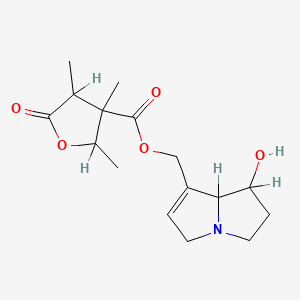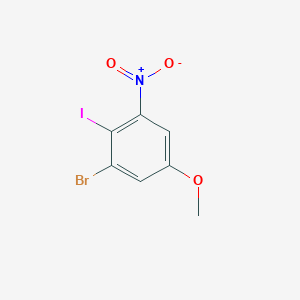![molecular formula C15H15ClN2O B3032288 Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- CAS No. 138111-35-0](/img/structure/B3032288.png)
Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-
Übersicht
Beschreibung
Urea derivatives, including N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-urea, are a class of synthetic compounds that have been studied for their biological activities, such as cytokinin activity, which influences cell division and differentiation in plants . These compounds have been found to have varying effects on plant growth regulation, depending on their chemical structure .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of aniline or substituted anilines with isocyanates or chloroformates to form the desired urea compound . For example, N-phenyl-N'-(2-chlorophenyl)urea derivatives were synthesized by reacting chloro-aniline with methyl chloroformate in a triethylamine solvent, followed by a reaction with aniline . Another method involves the hydrolysis of isocyanates, as demonstrated in the synthesis of N,N'-bis(4-chlorophenyl)urea .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The substituents on the nitrogen atoms can significantly affect the compound's biological activity . For instance, the molecular structure of N-p-Bromophenyl-N'-(2-chlorobenzoyl)-urea shows the bromophenyl and chlorophenyl groups in cis and trans positions across the C-N bonds, which could influence the compound's interactions and biological effects .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including N-chlorination, which can be achieved using chlorinating agents like N,N'-dichlorobis(2,4,6-trichlorophenyl)urea . This reaction is efficient and can be performed under mild conditions to yield chlorinated amino esters, amides, and peptides.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis of N,N'-bis(4-chlorophenyl)urea results in a white crystalline product with a high yield, indicating good crystallinity and stability . The biological activity of these compounds, such as their ability to promote radish cotyledon growth, is also a key chemical property that has been explored in various studies .
Relevant Case Studies
Several case studies have demonstrated the biological activity of urea derivatives. For example, N-phenyl-N'-(2-chloro-4-pyridyl)urea derivatives have shown high cytokinin activity in tobacco callus bioassays . Another study found that certain N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds have been synthesized and analyzed for their potential biological activities . Additionally, the synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been investigated, with some compounds showing good activity as plant growth regulators .
Wissenschaftliche Forschungsanwendungen
Cytokinin Activity : Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, demonstrate cytokinin activity, which is vital for plant growth and development. These compounds have been tested for their ability to promote cell division in tobacco callus bioassays (Takahashi et al., 1978).
Synthesis and Catalysis : Research shows that urea derivatives can be synthesized through catalytic processes. For instance, N,N-Diarylureas were obtained from nitroarenes and aminoarenes under carbon monoxide in the presence of dichlorobis(triphenylphosphine)platinum(II) (Tsuji et al., 1985).
Polymerization Initiators : Certain N-aryl-N'-pyridyl ureas have been used as initiators in the ring-opening polymerization of epoxides. These compounds' effectiveness is influenced by the electron density of the aromatic ring, which affects the polymerization process (Makiuchi et al., 2015).
Inhibitors in Biochemistry : Urea derivatives have been investigated for their enzyme inhibition properties, particularly in relation to α-chymotrypsin, a key enzyme. The position and nature of substituents on the urea moiety significantly affect the inhibitory activity (Perveen et al., 2014).
Corrosion Inhibition : In industrial chemistry, certain urea derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have been studied for their potential as corrosion inhibitors in acidic solutions, protecting materials like mild steel (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis Studies : Research has also focused on the photodegradation and hydrolysis of substituted urea pesticides in water, contributing to understanding their environmental impact and degradation processes (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-6-8-13(9-7-11)18-15(19)17-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJWEQGHQGALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352486 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
CAS RN |
138111-35-0 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
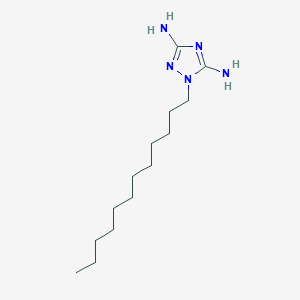
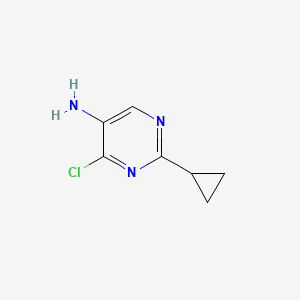
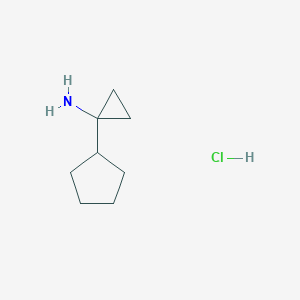
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)

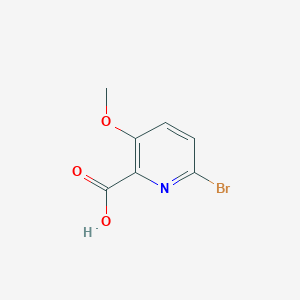
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
